![molecular formula C15H14ClNO2S B14415597 Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate CAS No. 80199-76-4](/img/structure/B14415597.png)
Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate is an organic compound with a complex structure that includes a carbamate group, a chlorinated aromatic ring, and a sulfanyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the chlorination of 4-methylphenyl sulfide to obtain 3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl chloride. This intermediate is then reacted with methyl isocyanate under controlled conditions to form the final carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and carbamation processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The aromatic and sulfanyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-chloro-3-methyl-: Similar structure with a chlorinated aromatic ring and a hydroxyl group.
4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: Similar structure with a sulfanyl-substituted phenyl group and a carbamate group.
Uniqueness
Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
80199-76-4 |
|---|---|
Molecular Formula |
C15H14ClNO2S |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
methyl N-[3-chloro-4-(4-methylphenyl)sulfanylphenyl]carbamate |
InChI |
InChI=1S/C15H14ClNO2S/c1-10-3-6-12(7-4-10)20-14-8-5-11(9-13(14)16)17-15(18)19-2/h3-9H,1-2H3,(H,17,18) |
InChI Key |
KNTYCLDRQNFGCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



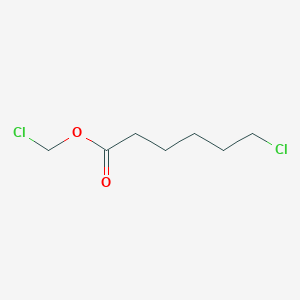
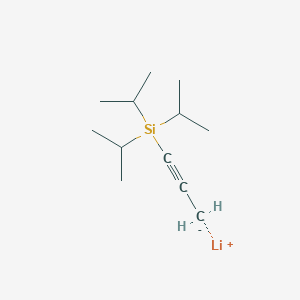
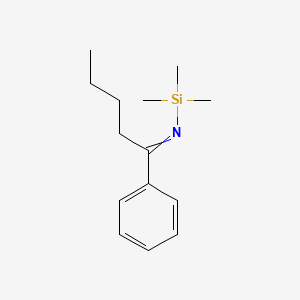
![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)

![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
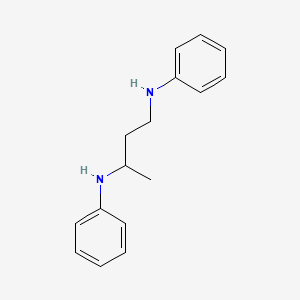
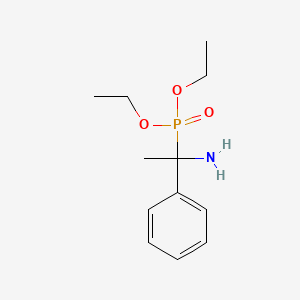


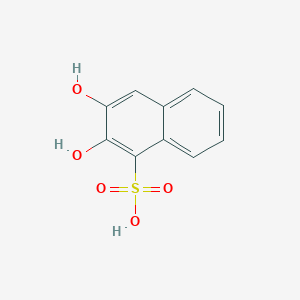

![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)
